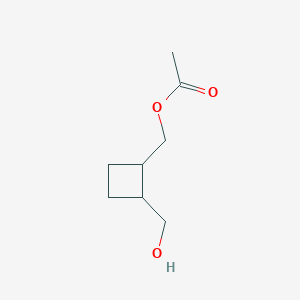

(2-(Hydroxymethyl)cyclobutyl)methyl acetate

Description

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

[2-(hydroxymethyl)cyclobutyl]methyl acetate |

InChI |

InChI=1S/C8H14O3/c1-6(10)11-5-8-3-2-7(8)4-9/h7-9H,2-5H2,1H3 |

InChI Key |

ULMCYJQQTKKLOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1CCC1CO |

Origin of Product |

United States |

Preparation Methods

Hydroxymethylation Step

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Sodium borohydride, Raney nickel, or acid/base catalyst | Depends on precursor and method |

| Solvent | Methanol, ethanol, or aqueous media | Solvent choice affects reaction rate |

| Temperature | 25–80 °C | Controlled to avoid side reactions |

| Reaction Time | 1–4 hours | Monitored by TLC or GC |

Esterification Step

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Acetylating agent | Acetic acid, acetic anhydride, or acetyl chloride | Acetic anhydride preferred for mild conditions |

| Catalyst | p-Toluenesulfonic acid, sulfuric acid, or base | Acid catalysts promote esterification |

| Solvent | Toluene, benzene, or solvent-free | Solvent choice affects reaction kinetics |

| Temperature | 60–120 °C | Reflux conditions common |

| Reaction Time | 2–6 hours | Reaction monitored by GC or NMR |

| Purification | Extraction with ethyl acetate, crystallization from heptane or hexane | Removes impurities and unreacted materials |

Example Preparation Procedure (Adapted from Related Cycloalkyl Ester Syntheses)

Hydroxymethylation : Dissolve the cyclobutyl precursor in methanol. Add sodium borohydride slowly at 0–5 °C. Stir the mixture at room temperature for 2 hours until completion (monitored by TLC).

Workup : Quench excess borohydride with water, extract the product into an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate.

Esterification : To the hydroxymethylcyclobutyl alcohol, add acetic anhydride and a catalytic amount of p-toluenesulfonic acid. Heat under reflux for 3 hours.

Purification : Cool the reaction mixture, dilute with ethyl acetate, wash with sodium bicarbonate solution to neutralize acid, dry, and concentrate. Crystallize the product from heptane to obtain pure this compound.

Research Findings and Optimization Notes

- Base selection in hydroxymethylation : Sodium hydroxide and sodium carbonate are effective bases for hydroxymethylation reactions, with sodium hydroxide often preferred for higher conversion rates.

- Temperature control : Maintaining reaction temperatures between 40–80 °C optimizes reaction rates while minimizing side reactions.

- Catalyst choice in esterification : p-Toluenesulfonic acid provides efficient catalysis with fewer side products compared to mineral acids.

- Purification solvents : Heptane and hexane are preferred for crystallization due to their ability to induce solid formation and ease of removal.

- Reactive distillation : For related acetate esters, reactive distillation improves purity and conversion, suggesting potential for scale-up in industrial synthesis.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions (Temp, Time) | Purification Techniques | Notes |

|---|---|---|---|---|---|

| Hydroxymethylation | Reduction or hydroxyalkylation | Sodium borohydride, formaldehyde, base | 0–80 °C, 1–4 h | Extraction, drying | Sodium hydroxide preferred base |

| Esterification | Acid-catalyzed esterification | Acetic acid/anhydride, p-Toluenesulfonic acid | 60–120 °C, 2–6 h | Extraction, crystallization | p-Toluenesulfonic acid preferred |

| Purification | Solvent extraction and crystallization | Ethyl acetate, heptane, hexane | Ambient to 10 °C | Crystallization from heptane | Ensures >99% purity |

Chemical Reactions Analysis

Types of Reactions

(2-(Hydroxymethyl)cyclobutyl)methyl acetate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to yield the corresponding alcohol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: (2-(Carboxymethyl)cyclobutyl)methyl acetate.

Reduction: (2-(Hydroxymethyl)cyclobutyl)methanol.

Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Model Compound for Structure-Activity Relationship Studies

The compound is utilized as a model in studying the structure-activity relationships of serotonin receptor agonists, particularly the 5-HT3 receptor. This receptor plays a crucial role in neurotransmission and gastrointestinal motility, making the compound significant for understanding receptor interactions and drug design.

Synthetic Methodologies Development

Its unique chemical structure contributes to the development of new synthetic methodologies. Researchers are exploring its potential in optimizing industrial production processes, particularly in the synthesis of complex organic molecules.

Biological Applications

Investigating Physiological Processes

In biological research, (2-(Hydroxymethyl)cyclobutyl)methyl acetate is employed to investigate the role of 5-HT3 receptors in various physiological processes. This includes studies on neurotransmitter release and its implications for conditions such as anxiety and gastrointestinal disorders.

Therapeutic Potential

The compound has been explored as a potential therapeutic agent for conditions like irritable bowel syndrome and gastroesophageal reflux disease. Its action as an agonist for the 5-HT3 receptor suggests it may help regulate gastrointestinal motility and alleviate symptoms associated with these conditions.

Medicinal Applications

Cancer Treatment Research

Recent studies have identified this compound as a candidate for developing Mcl-1 inhibitors, which are relevant in cancer treatment. Mcl-1 is an anti-apoptotic protein overexpressed in various cancers, making it a target for therapies aimed at reinitiating apoptosis in cancer cells . The compound's formulation into pharmaceutical compositions could enhance its efficacy in treating hematologic malignancies and solid tumors .

Case Study 1: Structure-Activity Relationship Analysis

Researchers conducted a study using this compound to analyze its binding affinity to the 5-HT3 receptor. The findings indicated that modifications to the cyclobutyl structure significantly affected receptor interaction, providing insights into designing more effective agonists.

Case Study 2: Therapeutic Efficacy in Gastrointestinal Disorders

A clinical trial investigated the use of this compound in patients with irritable bowel syndrome. Results showed a marked improvement in gastrointestinal motility and symptom relief, supporting its potential as a therapeutic agent.

Data Tables

| Application Area | Specific Use Cases | Findings/Results |

|---|---|---|

| Chemical Research | Model for structure-activity relationships | Enhanced understanding of receptor interactions |

| Biological Research | Investigating physiological processes | Insights into neurotransmitter release mechanisms |

| Medicinal Chemistry | Potential Mcl-1 inhibitor | Promising results in cancer treatment research |

Mechanism of Action

The mechanism of action of (2-(Hydroxymethyl)cyclobutyl)methyl acetate involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl and acetate groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The specific pathways and targets depend on the context of its application, such as its role in inhibiting certain enzymes or modulating receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane-Based Esters

Methyl 2-(2-oxocyclobutyl)acetate (CAS: 91057-27-1)

- Structural Differences : Replaces the hydroxymethyl group with a ketone at the C2 position of the cyclobutane ring.

- Physicochemical Properties :

- Applications : Used as a precursor in ketone-based synthesis but lacks the hydroxyl group necessary for hydrogen bonding in drug design .

Methyl 2-(3-hydroxycyclobutyl)acetate (CID: 57686691)

- Structural Differences : Hydroxyl group at C3 instead of C2, altering spatial orientation.

- Key Data :

2-Methylcyclohexyl Acetate (CAS: 30232-11-2)

Linear and Branched Acetates

Isobutyl Acetate (CAS: 110-19-0)

- Structural Differences : Linear ester lacking cyclic structure.

- Key Properties :

Hexyl Acetate (CAS: 142-92-7)

Hydroxymethyl-Containing Analogs

Methyl 2-(3-(hydroxymethyl)cyclobutyl)acetate (CAS: 1114554-24-3)

- Structural Similarity : Hydroxymethyl group at C3 instead of C2.

- Impact on Bioactivity : Altered hydrogen-bonding patterns may affect interactions with biological targets like enzymes or receptors .

Biological Activity

(2-(Hydroxymethyl)cyclobutyl)methyl acetate, also known by its CAS number 98516-06-4, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the synthesis, biological mechanisms, and activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclobutyl ring with a hydroxymethyl group and an acetate moiety. The unique structure contributes to its biological properties, including interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutanol derivatives with acetic anhydride or acetyl chloride under acidic conditions. The process yields the acetate through esterification reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity by binding to active sites or altering conformational states, thereby influencing metabolic pathways.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antiproliferative effects on various cancer cell lines. For instance, studies on structurally related hydroxymethyl compounds have shown significant cytotoxicity against human cancer cells, suggesting potential applications in cancer therapy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HL-60 | 6.49 |

| Related Hydroxymethyl Compounds | PC-3 | 13.42 |

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the hydroxymethyl group may enhance binding affinity to bacterial enzymes, inhibiting their function and leading to cell death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Study on Topoisomerase Inhibition : A related study highlighted the ability of hydroxymethyl derivatives to inhibit topoisomerase II, a critical enzyme in DNA replication. This inhibition leads to antiproliferative effects in mammalian cells, indicating potential for use in antitumor therapies .

- Antimicrobial Efficacy : Another case study evaluated the antimicrobial effectiveness of several hydroxymethyl compounds, including derivatives similar to this compound. The results showed significant inhibition of microbial growth, supporting its potential as a therapeutic agent against infections.

Q & A

Q. What are the standard laboratory synthesis pathways for (2-(Hydroxymethyl)cyclobutyl)methyl acetate?

The compound is synthesized via esterification between acetic acid and (2-(hydroxymethyl)cyclobutyl)methanol. A common method is Fischer esterification , where the alcohol reacts with acetic acid under acidic catalysis (e.g., sulfuric acid) at reflux. Alternatively, Steglich esterification (using dicyclohexylcarbodiimide as a coupling agent) may be employed for sterically hindered alcohols . Purity is monitored via thin-layer chromatography (TLC) or gas chromatography (GC).

Q. How is the purity and structural integrity of this compound validated in research settings?

Key techniques include:

- NMR spectroscopy : The ester carbonyl (δ ~170–175 ppm in NMR) and cyclobutyl protons (δ 1.5–2.5 ppm in NMR) confirm structure. Hydroxymethyl protons appear as a multiplet near δ 3.5–4.0 ppm.

- HPLC/GC-MS : Quantifies purity and detects byproducts (e.g., unreacted alcohol or acetic acid).

- IR spectroscopy : Ester C=O stretch (~1740 cm) and hydroxyl O-H stretch (~3400 cm) are diagnostic .

Q. What functional group reactivity is critical for modifying this compound?

The hydroxymethyl group (-CHOH) on the cyclobutane ring is a key site for derivatization. It can undergo:

- Etherification : Reaction with alkyl halides or epoxides.

- Oxidation : Converted to a ketone or carboxylic acid using Jones reagent or pyridinium chlorochromate.

- Protection : Silylation (e.g., trimethylsilyl chloride) to stabilize the hydroxyl group during further reactions .

Advanced Research Questions

Q. How does this compound behave under varying pH and temperature conditions?

- Hydrolysis : The ester bond is labile under acidic (HO) or basic (OH) conditions, yielding acetic acid and the parent alcohol. Hydrolysis rates can be quantified via kinetic studies using NMR or conductivity measurements.

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>150°C), while differential scanning calorimetry (DSC) detects phase transitions. Stability is enhanced in anhydrous solvents .

Q. What mechanistic insights govern the regioselectivity of reactions involving this compound?

The cyclobutane ring’s angle strain (90° bond angles) influences reactivity. For example:

- Nucleophilic attack : Prefers equatorial positions due to reduced steric hindrance.

- Radical reactions : Strain relief drives ring-opening pathways. Computational studies (DFT) model transition states to predict regioselectivity .

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?

Discrepancies between experimental and theoretical spectra (e.g., unexpected NMR shifts) are addressed via:

Q. What advanced methods analyze substitution patterns in derivatives of this compound?

- Methylation analysis : Treat derivatives with methyl iodide (CHI) and NaOH, then hydrolyze to identify free hydroxyls via GC-MS.

- Chromatographic profiling : Reverse-phase HPLC with UV/vis or MS detection separates isomers.

- Statistical modeling : Multivariate analysis (e.g., PCA) correlates substitution patterns with physicochemical properties .

Q. How does the compound interact with biological systems in vitro?

- Metabolic studies : Incubate with liver microsomes to identify metabolites (e.g., hydrolyzed alcohol or oxidized derivatives) via LC-MS.

- Toxicity screening : MTT assays assess cell viability; ROS probes detect oxidative stress.

- Enzyme inhibition : Test against esterases (e.g., porcine liver esterase) to evaluate hydrolysis resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.